N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide, commonly known as EB-DB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is primarily used as a research tool in various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of EB-DB is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are involved in various cellular processes such as cell signaling, transcription, and translation. EB-DB has been shown to inhibit the interaction between the transcription factor c-Myc and its co-activator, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
EB-DB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. EB-DB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EB-DB has several advantages as a research tool in laboratory experiments. It is easy to synthesize and has a high purity, making it suitable for various biochemical and physiological assays. However, EB-DB has some limitations as well. It is relatively expensive compared to other research tools, and its solubility in water is limited, which may affect its efficacy in certain assays.
Direcciones Futuras
The potential therapeutic applications of EB-DB are still being investigated, and there are several future directions in the field of research. EB-DB has been shown to inhibit the growth of cancer cells, and further studies are needed to investigate its efficacy in vivo. EB-DB has also been shown to inhibit the aggregation of amyloid-beta peptides, and further studies are needed to investigate its potential as a treatment for Alzheimer's disease. Moreover, the mechanism of action of EB-DB is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Conclusion:
EB-DB is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively used as a research tool in various laboratory experiments. EB-DB has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of EB-DB involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride, which is then reacted with N-(4-ethylbenzyl)piperidine to form the desired product, EB-DB. Further studies are needed to investigate the potential therapeutic applications of EB-DB and to elucidate its mechanism of action.
Métodos De Síntesis
The synthesis method of EB-DB involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(4-ethylbenzyl)piperidine to form the desired product, EB-DB. The reaction is carried out in the presence of a base such as triethylamine and anhydrous conditions to prevent the formation of undesired side products.
Aplicaciones Científicas De Investigación
EB-DB has been extensively used as a research tool in various laboratory experiments. It has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EB-DB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, making it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-18-7-9-19(10-8-18)16-26-11-5-6-20(17-26)15-25-24(27)21-12-22(28-2)14-23(13-21)29-3/h7-10,12-14,20H,4-6,11,15-17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJEOSRAZYJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.